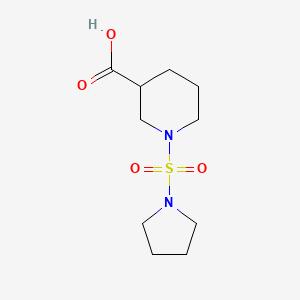

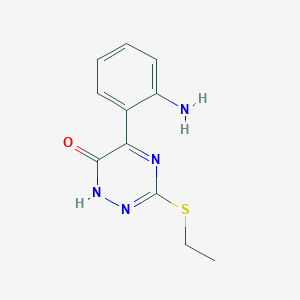

1-(Pyrrolidin-1-ylsulfonyl)piperidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(Pyrrolidin-1-ylsulfonyl)piperidine-3-carboxylic acid" is a chemical of interest in the field of organic chemistry, particularly in the synthesis of piperidine and pyrrolidine derivatives. These derivatives are significant due to their presence in various biologically active molecules and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related piperidine and pyrrolidine compounds has been explored through various methods. For instance, a convenient route to synthesize piperidines and related structures involves the cyclization of acetylenic sulfones with beta and gamma-chloroamines, as described in the synthesis of indolizidines and quinolizidines . Another study presents a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, which is a structurally related compound, through the hydrogenation of pyrrolylpyridine . Additionally, a biocatalytic cascade involving carboxylic acid reductase, ω-transaminase, and imine reductase enzymes has been used to access chiral mono- and disubstituted piperidines and pyrrolidines .

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(Pyrrolidin-1-ylsulfonyl)piperidine-3-carboxylic acid" has been studied using X-ray crystallography and quantum mechanical methods. For example, the structure of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide has been analyzed, revealing an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety .

Chemical Reactions Analysis

Chemical reactions involving piperidine and pyrrolidine derivatives often include cyclization, conjugate additions, and intramolecular alkylation. The synthesis of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine showcases a tandem process involving nucleophilic addition followed by intramolecular elimination . The reaction of 2-mercaptopyridine-3-carboxylic acid with chloroacetic acid to obtain 2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate demonstrates the versatility of these compounds in forming stable structures with intramolecular hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine and pyrrolidine derivatives have been investigated using various spectroscopic techniques. The study of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, for example, involved FT-IR, NMR, and UV spectroscopy, along with quantum chemical simulations to understand properties such as Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential .

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

- A novel method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, which holds significant importance in medicinal chemistry, has been proposed. This method involves catalytic hydrogenation of pyrrolylpyridine, highlighting the compound's pivotal role in chemical synthesis (Smaliy et al., 2011).

- Research has demonstrated the effective synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity, underscoring the compound's potential in medicinal applications (Kumar et al., 2013).

- A study on the synthesis of Fe3O4-SA-PPCA as a novel nanomagnetic reusable catalyst, involving the functionalization of Piperidine-4-carboxylic acid (PPCA), reveals the compound's applicability in nanotechnology and catalysis (Ghorbani‐Choghamarani & Azadi, 2015).

Chemical Analysis and Properties

- Research on the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid through various techniques has provided insights into the compound's chemical behavior and its potential for further applications in various fields (Devi, Bishnoi & Fatma, 2020).

- The study of molecular diversity in the three-component reaction of α-amino acids with dialkyl acetylenedicarboxylates and N-substituted maleimides showcased the compound's versatile nature and potential utility in complex chemical reactions (Chen et al., 2016).

Catalysis and Chemical Reactions

- The compound's role in C-H functionalization of cyclic amines through redox-annulations with α,β-unsaturated carbonyl compounds emphasizes its significance in complex chemical synthesis processes (Kang et al., 2015).

- The synthesis and application of Fe3O4-SA-PPCA as a nanomagnetic reusable catalyst for the efficient synthesis of various chemical derivatives showcase the compound's pivotal role in enhancing the efficiency of chemical processes (Ghorbani‐Choghamarani & Azadi, 2015).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various biological targets

Mode of Action

The mode of action of 1-(Pyrrolidin-1-ylsulfonyl)piperidine-3-carboxylic acid is currently unknown due to the lack of specific studies on this compound . It’s worth noting that the spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Related compounds have been shown to influence various biological pathways

Result of Action

Related compounds have been shown to have various biological effects

Action Environment

It’s worth noting that environmental factors can significantly impact the effectiveness of many compounds .

Eigenschaften

IUPAC Name |

1-pyrrolidin-1-ylsulfonylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4S/c13-10(14)9-4-3-7-12(8-9)17(15,16)11-5-1-2-6-11/h9H,1-8H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOASKLVDJFMEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)N2CCCC(C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649272 |

Source

|

| Record name | 1-(Pyrrolidine-1-sulfonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyrrolidin-1-ylsulfonyl)piperidine-3-carboxylic acid | |

CAS RN |

1042640-05-0 |

Source

|

| Record name | 1-(Pyrrolidine-1-sulfonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292987.png)

![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1292988.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide](/img/structure/B1293000.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide](/img/structure/B1293001.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1293003.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide](/img/structure/B1293004.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B1293006.png)

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclohexyl-N-methylbenzamide](/img/structure/B1293007.png)

![4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine](/img/structure/B1293008.png)